

Use as an intermediate in the synthesis of bioactive molecules

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Compound of Interest

Compound Name: *Triethyl 2-morpholino-1,1,2-ethanetricarboxylate*

CAS No.: *478050-33-8*

Cat. No.: *B2908735*

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Application Note: Strategic Utilization of 4-Chloro-7-azaindole in Kinase Inhibitor Discovery

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in ATP. This structural mimicry makes it an indispensable template for designing ATP-competitive kinase inhibitors, including FDA-approved drugs like Vemurafenib and Pexidartinib.

This Application Note focuses on 4-Chloro-7-azaindole, a high-value intermediate that offers a unique orthogonal reactivity profile. Unlike the parent 7-azaindole, the 4-chloro derivative provides a direct handle for nucleophilic aromatic substitution (

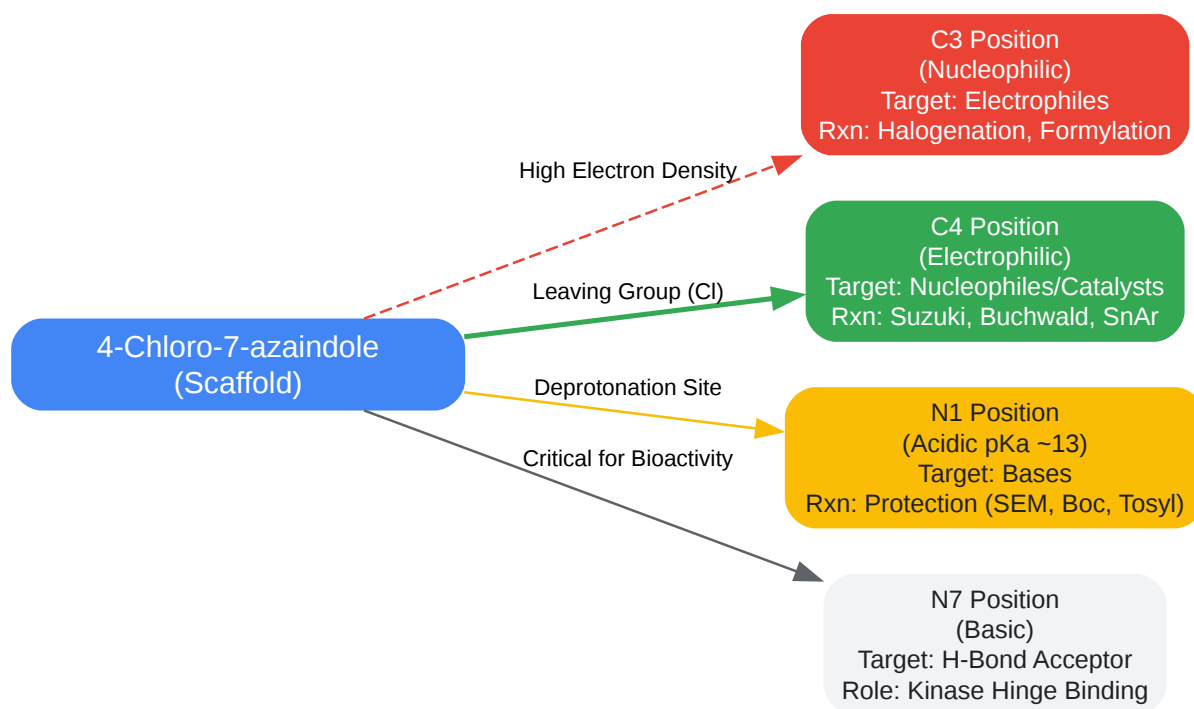
) and palladium-catalyzed cross-couplings at the critical C4 position, enabling rapid diversification of the "hinge-binding" region or solvent-exposed front. We present optimized protocols for C4-functionalization, N1-protection strategies, and comparative data on catalytic systems to maximize yield and regioselectivity.

Structural & Reactivity Analysis

To successfully utilize 4-chloro-7-azaindole, researchers must understand the electronic "push-pull" nature of the bicyclic system.

- The Pyrrole Ring (Electron Rich): The C3 position is highly nucleophilic, prone to electrophilic aromatic substitution (EAS) such as halogenation or Friedel-Crafts acylation.
- The Pyridine Ring (Electron Deficient): The nitrogen at N7 pulls electron density, making C4 and C6 susceptible to nucleophilic attack. The presence of the chlorine atom at C4 significantly enhances this electrophilicity, allowing for reactions that are difficult on the non-halogenated core.

Figure 1: Reactivity Map of 4-Chloro-7-azaindole



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Caption: Orthogonal reactivity zones allow sequential functionalization. C4 is the primary vector for library generation using the 4-chloro handle.

Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Application: Installing aryl/heteroaryl groups to target the hydrophobic pocket of kinases.

Challenge: The 7-azaindole free NH (N1) can poison palladium catalysts or lead to competitive N-arylation. Solution: Use of pre-catalysts containing bulky biaryl phosphine ligands (e.g., XPhos, SPhos) or protection of N1. The protocol below works on the unprotected scaffold, saving two synthetic steps.

Reagents:

- Substrate: 4-Chloro-7-azaindole (1.0 equiv)
- Boronic Acid/Ester: Aryl-B(OH)₂ (1.2–1.5 equiv)
- Catalyst: XPhos Pd G2 (2–5 mol%)
- Base:
(2.0 equiv, 1M aqueous)
- Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

- Degassing: Charge a microwave vial with 4-chloro-7-azaindole, boronic acid, and base. Evacuate and backfill with Argon ().
- Solvation: Add degassed 1,4-dioxane/water mixture.
- Catalyst Addition: Add XPhos Pd G2 precatalyst under a positive stream of Argon.
- Reaction: Seal and heat to 100°C for 2–4 hours (or 120°C for 30 min in microwave).

- Workup: Dilute with EtOAc, wash with brine, dry over .
- Purification: Flash chromatography (Hexane/EtOAc). Note: 7-azaindoles are polar; add 1% to eluent to prevent streaking.

Table 1: Catalyst Optimization Data (Model Reaction with Phenylboronic Acid)

Entry	Catalyst System	Base	Solvent	Yield (%)	Notes
1			DME/H2O	45%	Incomplete conversion; significant protodehalogenation.
2			Dioxane/H2O	72%	Good standard; requires longer reaction time (12h).
3	XPhos Pd G2		Dioxane/H2O	94%	Recommended. Fast oxidative addition into C-Cl bond.
4	/ SPhos		Toluene	88%	Effective for sterically hindered boronic acids.

Protocol B: C4-Amination (vs. Buchwald-Hartwig)

Application: Installing amine solubilizing groups or hinge-binding motifs.

Mechanism Selection:

- Use

for non-hindered, nucleophilic amines (e.g., morpholine, piperazine).
- Use Buchwald-Hartwig for anilines or hindered aliphatic amines.

Optimized

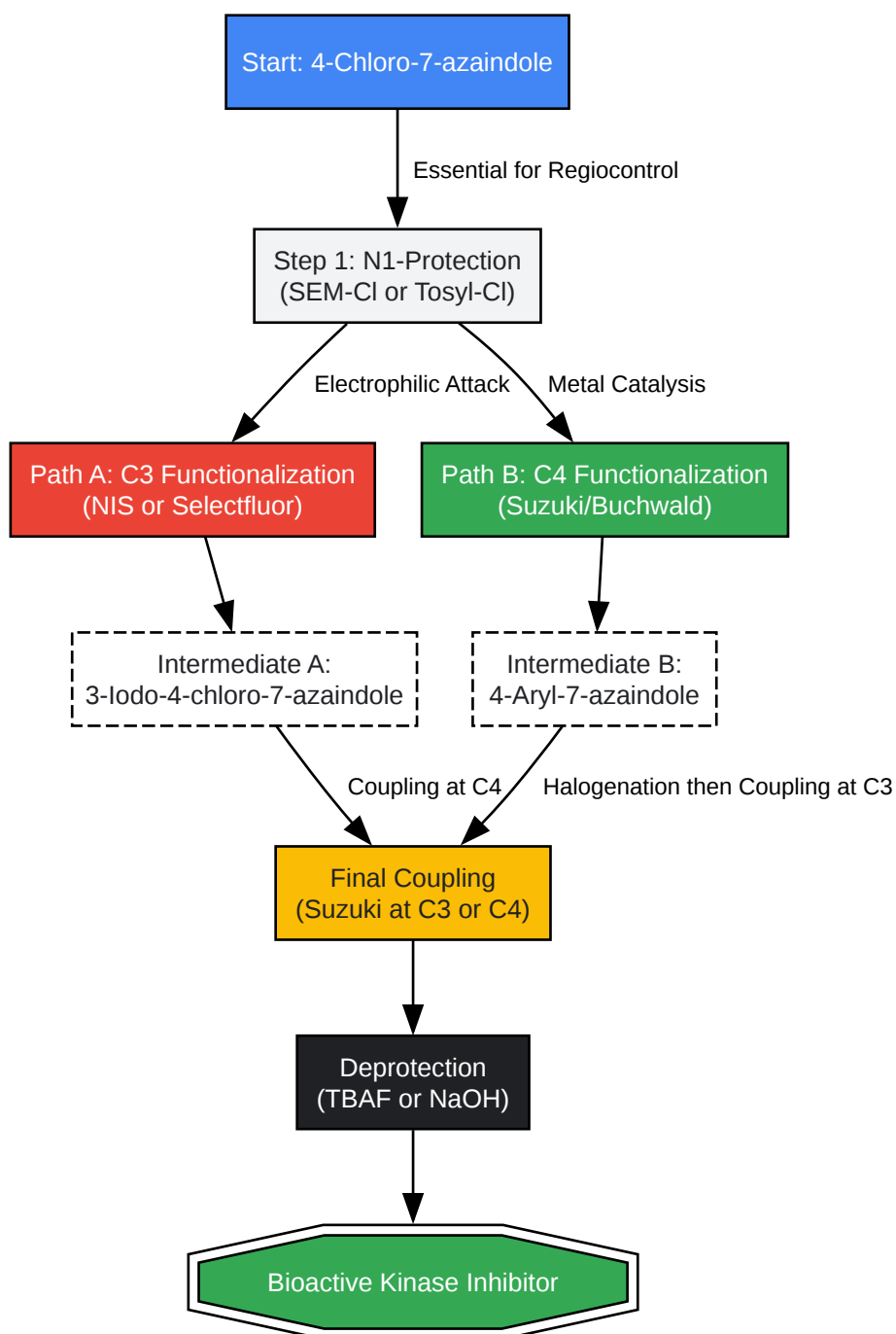
Protocol:

- Dissolve 4-chloro-7-azaindole (1.0 equiv) in NMP or DMSO (0.5 M).
- Add Amine (3.0 equiv).
- Critical Step: If the amine is a salt (e.g., HCl), add DIPEA (4.0 equiv).
- Heat to 140°C (sealed tube) or 160°C (Microwave) for 1 hour.
- Note: The electron-deficient nature of the pyridine ring activates the C4-Cl, but high temperatures are required due to the lack of a strong electron-withdrawing group (like) ortho to the chlorine.

Strategic Workflow: From Intermediate to Lead

The following workflow illustrates the "Halogen Dance" and functionalization logic used in advanced drug discovery campaigns.

Figure 2: Synthesis Workflow for Kinase Inhibitor Libraries



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Caption: Bifurcated strategy allows late-stage diversification at either C3 or C4 depending on SAR requirements.

Expert Tips for Troubleshooting

- Protodehalogenation: If you observe the formation of 7-azaindole (loss of Cl) during Suzuki coupling, reduce the reaction temperature to 80°C and switch to a milder base like

• Ensure the solvent is rigorously degassed.
- N-Arylation Side Products: If using Buchwald conditions and observing N1-arylation, use BrettPhos or RuPhos precatalysts, which are highly selective for C-N bond formation over N-H arylation in azaindoles. Alternatively, protect N1 with a Boc group (thermal labile) or SEM group.
- Solubility: 4-Chloro-7-azaindole derivatives often have poor solubility. For NMR analysis, use DMSO-

rather than

• For reaction workup, avoid drying to a solid crust; keep in solution if possible or co-evaporate with silica for dry-loading.

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